
1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CMMP, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It is also believed to act by reducing the production of inflammatory mediators, such as cytokines and prostaglandins, which contribute to inflammation. The exact mechanism of action of 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as an anticonvulsant agent is not known.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and reduce seizures in animal models. 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant activity, which may contribute to its potential as an antitumor and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity, which allows for accurate and reliable results. Another advantage is its potential as a multitargeted agent, as it has been shown to have antitumor, anti-inflammatory, and anticonvulsant activity. However, one limitation of using 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the further exploration of its potential as an antitumor agent, particularly in vivo. Another direction is the investigation of its potential as an anti-inflammatory and anticonvulsant agent in human trials. Additionally, the development of more efficient synthesis methods and analogs of 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may lead to the discovery of more potent and selective agents.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 1-(4-chlorophenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an anticonvulsant agent, as it has been shown to reduce seizures in animal models.
Propriétés
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-3-2-4-12(9-11)10-15-16(22)20-18(24)21(17(15)23)14-7-5-13(19)6-8-14/h2-10H,1H3,(H,20,22,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWCCIXYFOLUBW-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




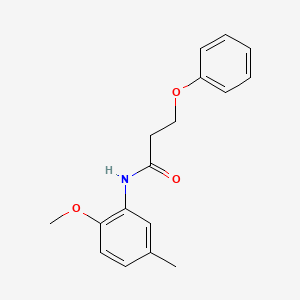
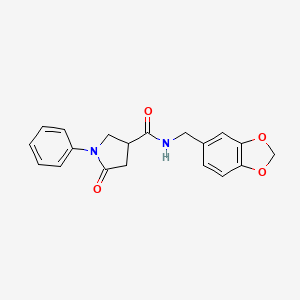
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
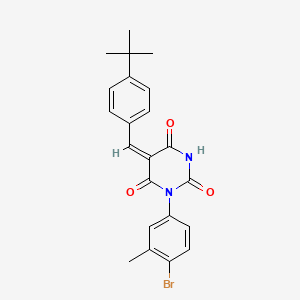
![2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)
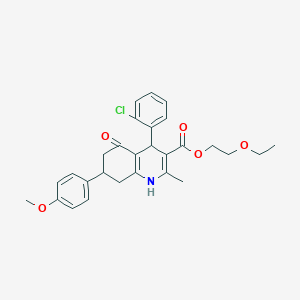
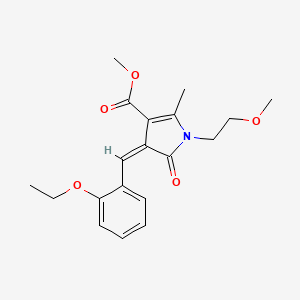
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4888343.png)
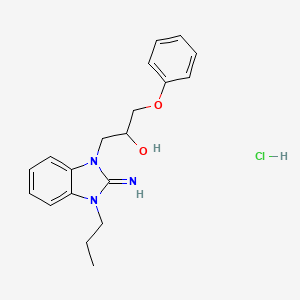
![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4888359.png)
![N-methyl-1-(1-{1-[(2E)-2-methyl-2-penten-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B4888375.png)
![1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)